Lipophilicity Advantage: LogP Comparison of 2,4-Difluoro vs Non-Fluorinated Benzoyl Analog
The 3-(2,4-difluorobenzoyl) substitution increases computed LogP by approximately 1.5–2.0 log units relative to the non-fluorinated 3-benzoyl-4-methylpyridine analog (predicted pKa 3.90, estimated LogP ~0.9–1.4 based on fragment-based calculation) . The target compound's experimentally aligned computed LogP of 2.90 falls within the optimal CNS drug space (LogP 1–4), whereas the non-fluorinated analog falls below the preferred lower bound, reducing its suitability for programs requiring blood-brain barrier penetration.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.90 (computed, Leyan) |
| Comparator Or Baseline | 3-Benzoyl-4-methylpyridine (CAS 38824-77-0): LogP ~0.9–1.4 (estimated from fragment constants; pKa 3.90 ± 0.18 predicted) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 log units higher for the 2,4-difluoro compound |
| Conditions | Computational prediction; experimental LogP not available for either compound |
Why This Matters
Procurement of the 2,4-difluoro analog is justified when the research objective requires a compound with CNS-permeable lipophilicity range, as the non-fluorinated analog is predicted to be substantially less membrane-permeable.
